

Application Notes and Protocols for In Vivo Efficacy Studies of BF738735

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Compound of Interest

Compound Name: BF738735

Cat. No.: B606050

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Introduction

BF738735 is a potent and selective inhibitor of the host cell lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KIII β), with an IC₅₀ of 5.7 nM.[1][2] This kinase is a critical host factor for the replication of a broad range of enteroviruses, including rhinoviruses, coxsackieviruses, and poliovirus, as well as other RNA viruses like Hepatitis C Virus (HCV).[1][3][4] **BF738735** demonstrates broad-spectrum antiviral activity in vitro, with EC₅₀ values ranging from 4 to 71 nM against various enteroviruses.[1][2] The compound acts by inhibiting the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi complex, a process hijacked by enteroviruses to build their replication organelles. Due to its mechanism of targeting a host factor, **BF738735** presents a high genetic barrier to the development of viral resistance.[4]

These application notes provide a summary of the available in vivo data and detailed protocols for evaluating the efficacy of **BF738735** and its analogs in a murine model of coxsackievirus-induced pancreatitis.

Data Presentation

While detailed quantitative in vivo efficacy data for **BF738735** is not extensively published, pharmacokinetic data in mice is available. An analog of **BF738735**, with improved bioavailability, has shown dose-dependent protective activity in a coxsackievirus B4 (CVB4)-induced pancreatitis model.

Table 1: In Vitro Activity and Pharmacokinetic Parameters of **BF738735**

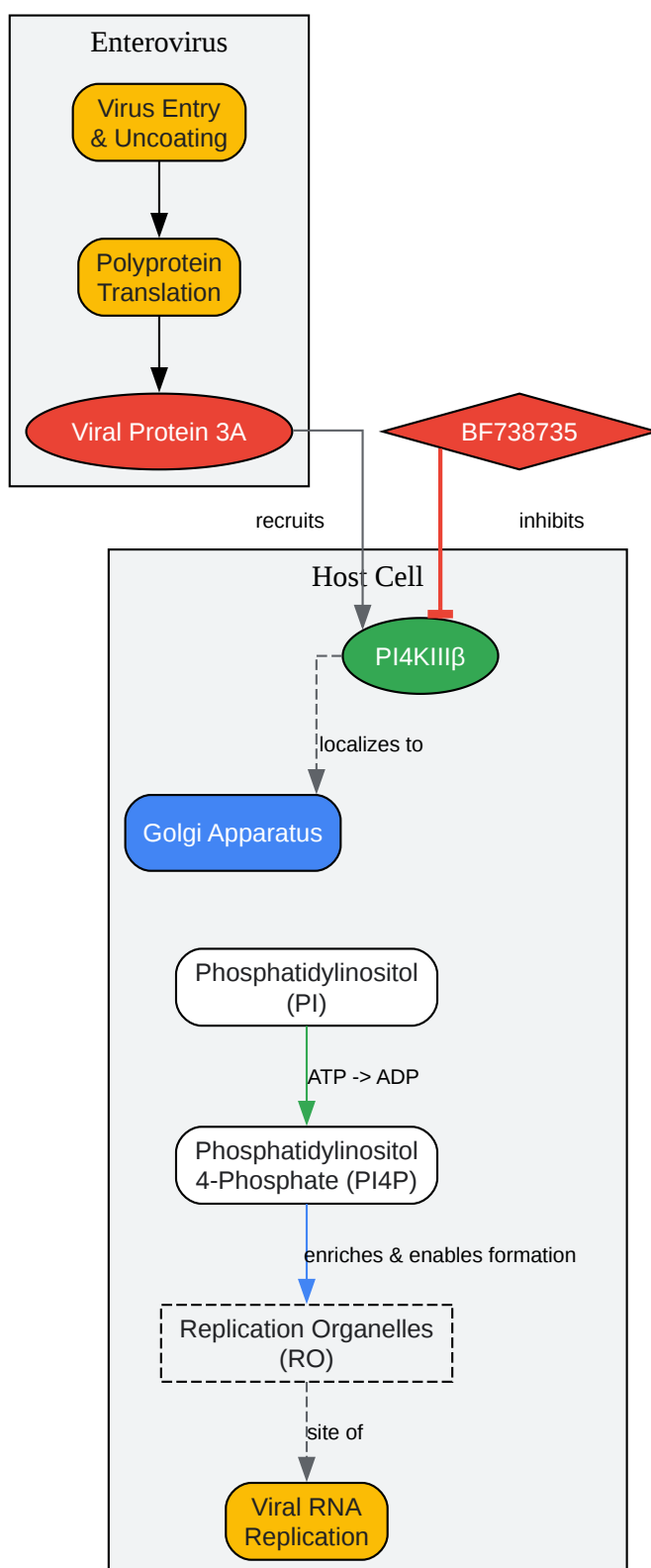
Parameter	Value	Virus/System	Reference
PI4KIII β IC50	5.7 nM	In vitro kinase assay	[1][2]
PI4KIII α IC50	1.7 μ M	In vitro kinase assay	[1]
Antiviral EC50 Range	4 - 71 nM	Various Enterovirus species	[1][2]
Cytotoxicity CC50 Range	11 - 65 μ M	HeLa and BGM cells	[1]
Mouse Pharmacokinetics (IV)	1 mg/kg	Male NMRI mice	
Mouse Pharmacokinetics (Oral)	5 mg/kg	Male NMRI mice	

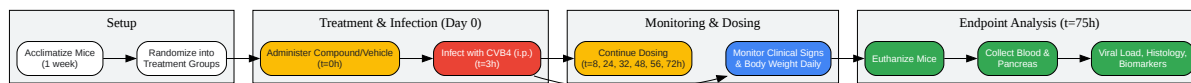
In Vivo Efficacy Summary:

An analog of **BF738735** was evaluated in a coxsackievirus B4 (CVB4) induced pancreatitis model in male NMRI mice. The study reported a dose-dependent protective effect of the compound. However, specific quantitative data on the reduction of viral load, pancreas weight, or histopathological scores have not been detailed in the primary publication.

Signaling Pathway

BF738735 inhibits the host cell kinase PI4KIII β , which is a critical component of the cellular machinery that enteroviruses hijack for their replication. The viral non-structural protein 3A plays a key role in recruiting PI4KIII β to the Golgi membranes. This recruitment leads to the localized synthesis of PI4P, which is essential for the formation of the viral replication organelles where viral RNA synthesis occurs. By inhibiting PI4KIII β , **BF738735** prevents the accumulation of PI4P, thereby disrupting the formation of these replication sites and inhibiting viral propagation.





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